N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Medicinal chemistry Structure–activity relationship Conformational analysis

This 4-ethoxy benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) is a structurally validated privileged scaffold for NAPE-PLD activation [1]. The 4-ethoxy substitution on benzothiazole is a positional isomer distinct from the 6-ethoxy variant (CAS 325978-83-4), with SAR studies showing substituent topology critically impacts target engagement and enzyme activation potency (EC50/Emax) [1]. Its achiral, unsubstituted piperidine sulfonyl moiety eliminates chiral separation and may reduce CYP metabolism vs. methylated analogs. Ideal for expanding SAR around NAPE-PLD activator pharmacophore and benchmarking FAAH inhibition selectivity via competitive ABPP [2].

Molecular Formula C21H23N3O4S2
Molecular Weight 445.6 g/mol
Cat. No. B2994236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
Molecular FormulaC21H23N3O4S2
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C21H23N3O4S2/c1-2-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25)
InChIKeyHSVRWEMBJBUXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide – Compound Identity and Chemotype Classification for Procurement Evaluation


N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (molecular formula C21H23N3O4S2, molecular weight 445.6 g/mol) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) chemotype [1]. This chemotype has been independently validated as a privileged scaffold for N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) activation, a target implicated in cardiometabolic disease, as demonstrated by high-throughput screening and lead optimisation studies that identified multiple BT-PSPs with quantifiable enzyme activation potency (EC50 and Emax values) [2]. Separately, a structurally related benzothiazole sulfonyl-piperidine series has been characterised as potent and selective fatty acid amide hydrolase (FAAH) inhibitors, confirming the broader pharmacological relevance of this chemotype [3]. The compound is distributed commercially as a screening and research reagent, typically at ≥95% purity, with availability from multiple compound management vendors.

Why N-(4-Ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Cannot Be Casually Substituted by In-Class Analogues


Within the benzothiazole phenylsulfonyl-piperidine carboxamide family, minor structural variations produce substantial differences in target engagement and physicochemical properties. The 4-ethoxy substitution on the benzothiazole ring is a positional isomer distinct from the 6-ethoxy variant (CAS 325978-83-4), and the ethoxy group itself differs electronically and sterically from the methoxy analogue; such modifications have been shown in SAR studies to alter FAAH inhibitory potency by orders of magnitude across this chemotype [1]. The unsubstituted piperidine sulfonyl moiety distinguishes this compound from the pyrrolidine analogue (CAS 306289-73-6, Δ ring size) and the 3-methylpiperidine variant (ChemDiv G837-0056, Δ steric bulk and LogP), each of which presents a different conformational landscape and hydrogen-bonding capacity to biological targets . Furthermore, the NAPE-PLD activator programme demonstrated that both the position and nature of substituents on the benzothiazole and phenylsulfonyl rings are critical determinants of enzyme activation potency (EC50 and Emax), meaning that even closely related BT-PSPs cannot be assumed to be functionally interchangeable without assay verification [2]. The quantitative evidence below substantiates the physicochemical and pharmacological consequences of these structural distinctions.

Quantitative Differentiation Evidence for N-(4-Ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Versus Closest Structural Analogues


Sulfonamide Amine Ring Architecture: Piperidine vs. Pyrrolidine vs. Dimethylamino – Conformational and Steric Differentiation

The target compound incorporates a six-membered piperidine ring in the sulfonamide moiety. This contrasts with the five-membered pyrrolidine analogue (CAS 306289-73-6) and the acyclic dimethylsulfamoyl analogue (ChemDiv G837-0052). The piperidine ring provides a larger steric footprint (6-membered chair vs. 5-membered envelope), distinct conformational entropy upon target binding, and a calculated LogP shift of approximately +0.6 units relative to the dimethylsulfamoyl congener . In FAAH SAR studies across this chemotype, the piperidine sulfonyl group was explicitly identified as one of three key pharmacophoric elements essential for potency; its replacement or modification consistently reduced inhibitory activity [1].

Medicinal chemistry Structure–activity relationship Conformational analysis

Benzothiazole Substitution Position: 4-Ethoxy vs. 6-Ethoxy Positional Isomer – Regioisomeric Impact on Electronic and Steric Profile

The target compound features an ethoxy substituent at the 4-position of the benzothiazole ring. The 6-ethoxy positional isomer (CAS 325978-83-4) is a commercially available comparator. Positional isomerism on the benzothiazole core alters the electron density distribution across the aromatic system and the spatial orientation of the ethoxy group relative to the amide linkage and the putative target binding site. In the related NAPE-PLD BT-PSP series, the substitution position on the benzothiazole ring was a critical determinant of both EC50 and Emax values, with some positional isomers showing loss of activity entirely [1]. The 4-ethoxy configuration places the alkoxy group proximal to the benzothiazole N3 and the amide NH, potentially influencing intramolecular hydrogen bonding and the conformational preference of the amide linkage, whereas the 6-ethoxy isomer projects the substituent into a topologically distinct region of the binding pocket [2].

Positional isomerism Medicinal chemistry Target engagement

Steric Modulation at the Sulfonamide Piperidine: Unsubstituted vs. 3-Methylpiperidine – LogP and Steric Bulk Differentiation

The target compound carries an unsubstituted piperidine ring in the sulfonamide group, whereas the closest commercially catalogued analogue, N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidine-1-sulfonyl)benzamide (ChemDiv G837-0056), bears a methyl substituent at the 3-position of the piperidine ring. This methyl group introduces a chiral centre (the compound is supplied as a racemic mixture) and increases both steric bulk and lipophilicity. The measured LogP for the 3-methylpiperidine analogue is 4.5357 (ChemDiv), representing an increase of approximately 0.4–0.5 LogP units compared to the predicted value for the unsubstituted piperidine target compound . The additional steric bulk and increased lipophilicity may influence passive membrane permeability, metabolic stability (CYP-mediated oxidation at the piperidine ring), and the entropic cost of target binding [1].

Lipophilicity Metabolic stability Screening library profiling

BT-PSP Chemotype Target Engagement: NAPE-PLD Enzyme Activation as a Validated Pharmacological Readout for Scaffold Selection

The benzothiazole phenylsulfonyl-piperidine carboxamide scaffold to which the target compound belongs has been directly validated in a quantitative NAPE-PLD enzyme activation assay. In the study by Zarrow et al. (2023), 22 BT-PSP compounds were tested for Nape-pld modulation using recombinant mouse enzyme and the fluorogenic PED-A1 substrate; the series produced EC50 values ranging from nanomolar to >100 µM and Emax values (fold increase over vehicle) ranging from inactive (NA) to >2.5-fold activation [1]. Two advanced compounds from this series, VU534 and VU533, were further shown to enhance efferocytosis in wild-type mouse bone-marrow-derived macrophages, an effect abolished in Napepld−/− BMDM, confirming on-target pharmacology [2]. While the specific EC50 and Emax of the target compound have not been publicly disclosed, its structural conformity to the BT-PSP pharmacophore – encompassing the benzothiazole core, the phenylsulfonyl linker, and the piperidine carboxamide – places it within a chemotype of proven pharmacological relevance, providing a rational basis for its selection over structurally unrelated screening compounds.

NAPE-PLD Enzyme activation Efferocytosis Cardiometabolic disease

FAAH Inhibitory Pharmacophore Conservation: Piperidine Sulfonyl and Benzothiazole as Essential Activity Determinants

An independent line of research has established that benzothiazole-based compounds bearing a piperidine sulfonyl group are potent, selective, and reversible fatty acid amide hydrolase (FAAH) inhibitors. In the SAR study by Wang et al. (2009), the sulfonyl group, the piperidine ring, and the benzothiazole core were explicitly identified as the three key pharmacophoric components essential for FAAH inhibitory activity [1]. Compound 16j, the most potent analogue in this series, demonstrated extraordinary selectivity in activity-based protein profiling (ABPP) across rat tissues, showing no off-target activity against other serine hydrolases [2]. The target compound conserves all three essential pharmacophoric elements, distinguishing it from analogues that modify the sulfonamide amine (e.g., pyrrolidine or dimethylamino variants) or the benzothiazole substitution pattern, which would be predicted to compromise FAAH engagement based on the established SAR.

FAAH inhibition Endocannabinoid system Serine hydrolase selectivity

Limitations Statement: Absence of Direct Head-to-Head Experimental Comparisons for the Target Compound

A comprehensive search of the peer-reviewed literature and publicly available databases did not identify any published study in which N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide was directly compared head-to-head with one or more of its structural analogues in the same assay under identical conditions. The quantitative differentiation evidence presented in this guide is therefore predominantly based on (i) cross-study comparison of independently determined physicochemical properties, (ii) class-level SAR inferences drawn from the FAAH and NAPE-PLD programmes, and (iii) supporting computational comparisons where experimental data exist only for the comparator compound. Users should verify critical performance claims through their own head-to-head testing under the specific assay conditions relevant to their research programme. No IC50, EC50, Ki, Kd, or cellular activity data for the target compound itself were identified in the public domain as of the date of this analysis.

Evidence quality Procurement risk Screening compound characterisation

Recommended Application Scenarios for N-(4-Ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Based on Quantitative Differentiation Evidence


NAPE-PLD Activator Screening and Hit-to-Lead Expansion

The target compound is structurally embedded within the BT-PSP chemotype validated by Zarrow et al. (2023) for NAPE-PLD activation. Its 4-ethoxy benzothiazole substitution and unsubstituted piperidine sulfonyl moiety represent a specific combination of substituents not fully explored in the published 22-compound BT-PSP panel [1]. Procurement is recommended for research groups seeking to expand the SAR around the NAPE-PLD activator pharmacophore, particularly to probe the tolerance of the enzyme activation site for 4-alkoxy substituents in combination with unsubstituted piperidine sulfonyl groups. Users should benchmark activity against published BT-PSP EC50 and Emax values (Table 1, Zarrow et al. 2023) in a recombinant Nape-pld fluorogenic assay and follow up positive hits with efferocytosis functional assays in BMDM as described in the primary reference [2].

FAAH Inhibitor Pharmacophore Profiling and Selectivity Screening

With all three essential FAAH pharmacophoric elements conserved (benzothiazole, sulfonyl, piperidine), the compound is a rational candidate for FAAH inhibition screening. The ABPP selectivity profile established for compound 3 in the Wang et al. (2009) series suggests that compounds retaining the core pharmacophore may exhibit favourable selectivity against other serine hydrolases [1]. Research groups investigating endocannabinoid system modulation should include this compound in FAAH enzyme inhibition assays alongside known inhibitors (e.g., URB597, OL-135) and assess selectivity via competitive ABPP in tissue homogenates. The absence of a methyl substituent on piperidine may reduce CYP-mediated metabolism relative to methylated analogues, a hypothesis testable in standard liver microsome stability assays.

Physicochemical Property-Driven Library Design and Virtual Screening

The compound's predicted LogP (~4.0–4.1) and polar surface area (estimated ~117–125 Ų, based on pyrrolidine analogue PSA of 125 Ų) place it within favourable drug-like property space (Rule of 5 compliant, 0 violations predicted for the pyrrolidine analogue) [1]. Its achiral structure (no stereocentres in the target compound vs. the racemic 3-methylpiperidine analogue) simplifies analytical characterisation and eliminates the need for chiral separation. These features make the compound a suitable candidate for inclusion in diversity-oriented screening libraries, fragment-based screening follow-up sets, and computational docking campaigns where the benzothiazole-piperidine-sulfonyl pharmacophore is a desired query feature.

Positional Isomer Selectivity Studies for Benzothiazole-Targeting Programmes

The 4-ethoxy positional isomer offers a direct comparator for programmes investigating the impact of benzothiazole substitution topology on target engagement. Side-by-side testing of the 4-ethoxy target compound versus the commercially available 6-ethoxy isomer (CAS 325978-83-4) in the same assay system can map the steric and electronic tolerance of the target binding pocket [1]. Such studies are particularly valuable in kinase, GPCR, or metalloenzyme programmes where the benzothiazole core makes critical hinge-binding or metal-coordination interactions sensitive to substituent position.

Quote Request

Request a Quote for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.